Lipophilicity (LogP) Advantage Over Unsubstituted Valerophenone Analog
The target compound exhibits a computed ACD/LogP of 4.01, compared to 3.83 for the 4'-unsubstituted analog 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-43-8), representing a ΔLogP of +0.18 [1]. This increased lipophilicity predicts enhanced membrane permeability and longer reverse-phase HPLC retention, which is critical for purification and quantification workflows.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.01 |
| Comparator Or Baseline | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-43-8): LogP = 3.83 |
| Quantified Difference | ΔLogP = +0.18 |
| Conditions | Computed by ACD/Labs Percepta Platform v14.00 (ChemSpider) vs. Molbase prediction |
Why This Matters
Even a small ΔLogP shifts HPLC retention time and can alter apparent bioactivity in cell-based assays; procurement of the correct analog ensures reproducible separation and dose-response data.
- [1] Molbase. (n.d.). 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one. LogP = 3.8288. Retrieved from https://qiye.molbase.cn View Source
